

4-Isopropylbenzohydrazide CAS number and molecular formula.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Isopropylbenzohydrazide

Cat. No.: B1346130

[Get Quote](#)

An In-Depth Technical Guide to 4-Isopropylbenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Isopropylbenzohydrazide**, a molecule of interest within the broader class of benzohydrazide compounds known for their diverse biological activities. This document details its chemical properties, synthesis, and potential therapeutic applications based on available research.

Core Compound Identification

A clear identification of **4-Isopropylbenzohydrazide** is fundamental for any research endeavor. The essential identifiers for this compound are summarized below.

Identifier	Value
CAS Number	5351-24-6
Molecular Formula	C ₁₀ H ₁₄ N ₂ O
IUPAC Name	4-isopropylbenzohydrazide
Molecular Weight	178.23 g/mol

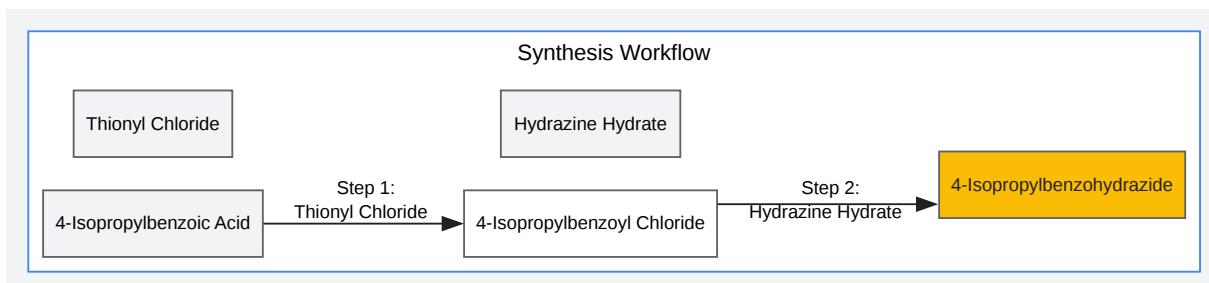
Synthesis Protocols

The synthesis of **4-Isopropylbenzohydrazide** can be achieved through a two-step process, commencing with the formation of an acid chloride intermediate followed by a reaction with hydrazine.

Step 1: Synthesis of 4-Isopropylbenzoyl chloride

The initial step involves the conversion of 4-isopropylbenzoic acid to its corresponding acid chloride.

Experimental Protocol:


- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 4-isopropylbenzoic acid in anhydrous toluene.
- Add 2.0 equivalents of thionyl chloride (SOCl_2) to the solution. A catalytic amount of pyridine (2-3 drops) can also be added.
- Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of HCl and SO_2 gas evolution.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
- The resulting crude 4-isopropylbenzoyl chloride, typically a yellow to brown oil, can be used in the subsequent step without further purification.

Step 2: Synthesis of 4-Isopropylbenzohydrazide

The final product is synthesized by reacting the 4-isopropylbenzoyl chloride with hydrazine hydrate.

Experimental Protocol:

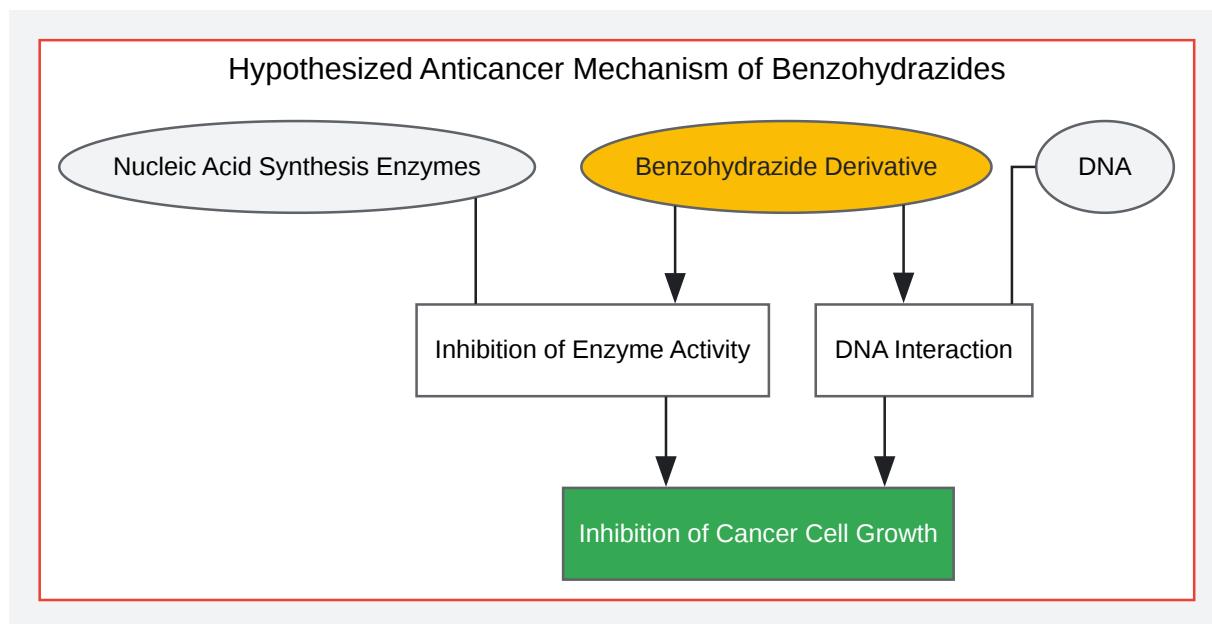
- To a solution of 4-isopropylbenzoyl chloride (10 mmol) in ethanol (10 mL), add an excess of hydrazine monohydrate (5 mL).
- Reflux the reaction mixture for 24 hours.
- Allow the mixture to cool to room temperature, which should result in the formation of a precipitate.
- Collect the precipitate by filtration.
- Wash the collected solid with water, followed by cold ethanol, to remove any excess hydrazine.
- Dry the purified product to yield **4-Isopropylbenzohydrazide**.^[1]

[Click to download full resolution via product page](#)

A high-level overview of the synthesis of **4-Isopropylbenzohydrazide**.

Potential Biological Activities and Applications

While specific biological data for **4-Isopropylbenzohydrazide** is limited in publicly available literature, the broader class of benzohydrazide and benzoylhydrazone derivatives has been the subject of extensive research, revealing a wide range of therapeutic potentials. The insights from these related compounds provide a strong basis for investigating the biological profile of **4-Isopropylbenzohydrazide**.


Anticancer Potential

Derivatives of **4-Isopropylbenzohydrazide**, specifically 4-isopropylbenzoylhydrazone, have demonstrated notable anticancer activity. A study evaluating a series of these derivatives against the human breast cancer cell line (MCF-7) identified several compounds with significant cytotoxic effects.

Compound Derivative	IC50 ($\mu\text{g/mL}$) against MCF-7
Derivative 3	0.45
Derivative 9	1.1
Derivative 12	0.39
Derivative 23	0.98
Derivative 26	0.87
Derivative 28	0.64
Standard (Tetrandrine)	1.53 \pm 0.01

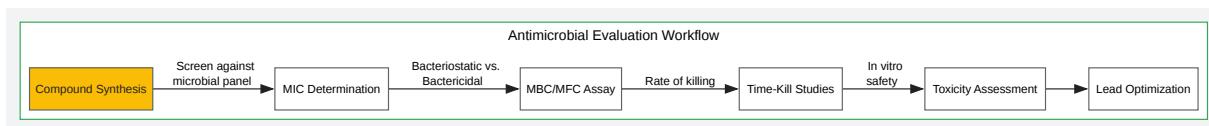
Data extracted from a study on 4-isopropylbenzoylhydrazone derivatives.[\[2\]](#)

These findings suggest that the 4-isopropylbenzoyl scaffold is a promising pharmacophore for the development of novel anticancer agents. The mechanism of action for related benzohydrazide compounds has been hypothesized to involve the inhibition of key enzymes in nucleic acid synthesis, such as PRPP-amido transferase and IMP dehydrogenase, as well as potential interactions with DNA itself.

[Click to download full resolution via product page](#)

A logical diagram of the potential anticancer action of benzohydrazides.

Antimicrobial Activity


The benzohydrazide scaffold is a core component of many compounds with established antimicrobial properties. While specific minimum inhibitory concentration (MIC) data for **4-Isopropylbenzohydrazide** is not readily available, a derivative, 4-isopropyl-phenyl-methylidene-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydroronaphthal-2-yl) ethenyl] benzohydrazide, has been shown to possess antibacterial activity against clinical isolates of *Escherichia coli* and *Staphylococcus aureus*.^[3] This indicates that the **4-isopropylbenzohydrazide** core can be a valuable template for the design of new antimicrobial agents.

Experimental Workflow for Antimicrobial Screening:

A standard approach to evaluating the antimicrobial potential of a novel compound like **4-Isopropylbenzohydrazide** would involve the following steps:

- Broth Microdilution Assay: To determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial and fungal strains.

- Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay: To determine if the compound is bacteriostatic/fungistatic or bactericidal/fungicidal.
- Time-Kill Assays: To assess the rate at which the compound kills the target microorganisms.
- Toxicity Assays: To evaluate the cytotoxic effects on mammalian cell lines to determine the therapeutic index.

[Click to download full resolution via product page](#)

A typical workflow for the evaluation of a novel antimicrobial compound.

Conclusion

4-Isopropylbenzohydrazide is a readily synthesizable compound belonging to the biologically significant class of benzohydrazides. While detailed studies on this specific molecule are not extensively reported, the demonstrated anticancer and antimicrobial activities of its close derivatives highlight its potential as a valuable scaffold for future drug discovery and development efforts. The experimental protocols and data presented in this guide provide a solid foundation for researchers to initiate further investigation into the therapeutic promise of **4-Isopropylbenzohydrazide** and its analogues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [4-Isopropylbenzohydrazide CAS number and molecular formula.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1346130#4-isopropylbenzohydrazide-cas-number-and-molecular-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com